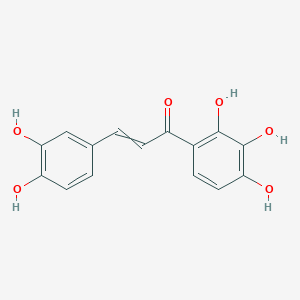
2',3',4',3,4-Pentahydroxychalcone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’,4’,3,4-Pentahydroxychalcone is a member of the chalcone family, characterized by the presence of multiple hydroxyl groups. Chalcones are naturally occurring compounds found in various plants and are known for their diverse biological activities. This particular compound is notable for its potential antioxidant, anti-inflammatory, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,4’,3,4-Pentahydroxychalcone typically involves the condensation of 2,3,4,6-tetrakis(methoxymethoxy)acetophenone with p-methoxymethoxybenzaldehyde. This reaction is followed by demethoxymethylation to yield the desired chalcone . The reaction conditions often include the use of methanolic hydrochloric acid for the demethoxymethylation step .
Industrial Production Methods: While specific industrial production methods for 2’,3’,4’,3,4-Pentahydroxychalcone are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions: 2’,3’,4’,3,4-Pentahydroxychalcone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chalcone structure can be reduced to form dihydrochalcones.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydrochalcones.
Substitution: Ethers or esters depending on the substituent introduced.
科学研究应用
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antioxidant properties, which help in scavenging free radicals.
Medicine: Investigated for its anti-inflammatory and anticancer activities, showing potential in treating various diseases.
Industry: Utilized in the development of natural dyes and pigments due to its color properties.
作用机制
The biological effects of 2’,3’,4’,3,4-Pentahydroxychalcone are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: It neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
相似化合物的比较
2’,3,4,4’,6’-Pentahydroxychalcone: Another chalcone with similar hydroxylation patterns but different biological activities.
Eriodictyol Chalcone: Known for its antioxidant and anti-inflammatory properties.
Uniqueness: 2’,3’,4’,3,4-Pentahydroxychalcone stands out due to its specific hydroxylation pattern, which contributes to its unique biological activities. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in scientific research and industrial applications .
属性
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBNFGRTUCCBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
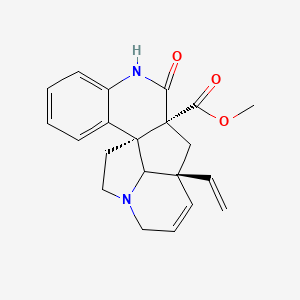
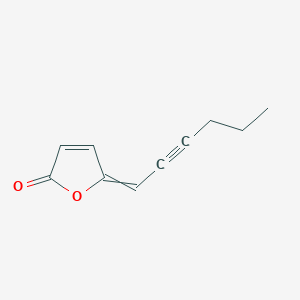

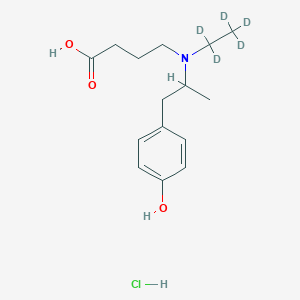
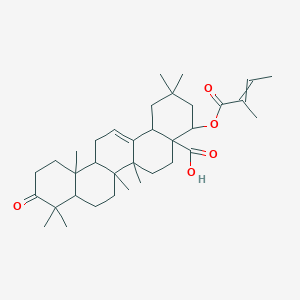
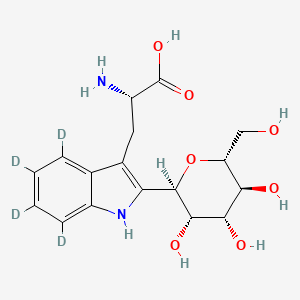
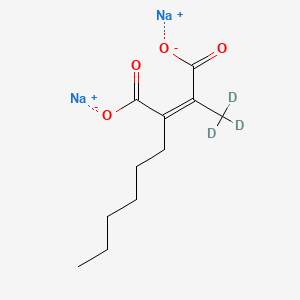
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
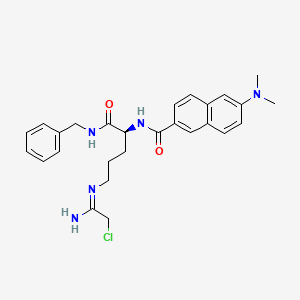
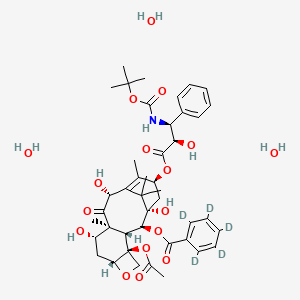
![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)

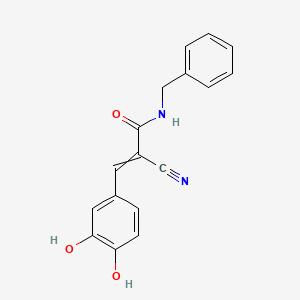
![2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B12428479.png)
